molecular formula C12H14N2O B2510968 N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide CAS No. 2305569-32-6

N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide

Cat. No. B2510968
CAS RN: 2305569-32-6
M. Wt: 202.257
InChI Key: XLJQBCGLRZVUAO-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide, also known as THQ, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. THQ is a member of the quinoline family of compounds and has been found to possess a range of interesting properties that make it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide is not yet fully understood, but it is believed to act on a number of different biological pathways. Studies have shown that N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is an important mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide can reduce inflammation by inhibiting the activity of COX-2, as well as other enzymes involved in inflammation. N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has also been shown to have anti-cancer activity, by inducing apoptosis in cancer cells. Additionally, N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has been found to have anti-viral activity, by inhibiting the replication of certain viruses.

Advantages And Limitations For Lab Experiments

N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has a number of advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied, with a large body of research available on its properties and potential applications. However, there are also some limitations to its use in lab experiments. N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide can be difficult to work with due to its low solubility in water, and its potential toxicity may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide, which could have improved activity and reduced toxicity. Another area of interest is the study of the mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide, which could lead to a better understanding of its potential applications in the treatment of disease. Additionally, further research is needed to explore the potential applications of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide in the treatment of viral infections, as well as its potential as an anti-inflammatory agent.

Synthesis Methods

The synthesis of N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide can be achieved through a number of different methods. One of the most commonly used methods involves the reaction of 2-aminoacetophenone with acrolein in the presence of a catalyst. This produces N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide as a yellow solid, which can then be purified and used for further research.

Scientific Research Applications

N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide has been the subject of significant scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide possesses a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral activity. These properties make it a promising candidate for the development of new drugs for the treatment of a range of diseases.

properties

IUPAC Name

N-(5,6,7,8-tetrahydroquinolin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-12(15)14-10-5-6-11-9(8-10)4-3-7-13-11/h2-4,7,10H,1,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJQBCGLRZVUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC2=C(C1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6,7,8-Tetrahydroquinolin-6-yl)prop-2-enamide

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